(Butan-2-yl)(methoxy)amine hydrochloride
Description
Properties
IUPAC Name |
N-methoxybutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO.ClH/c1-4-5(2)6-7-3;/h5-6H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBILPNJBWNTZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NOC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Acetyl Hydroxyl and Acetyl Vasoxyl Intermediates
This method involves a three-step process starting from oxammonium hydrochloride and salt of wormwood in aqueous ethanolic solution, proceeding through acetyl hydroxyl and acetyl Vasoxyl intermediates, and culminating in methoxylamine hydrochloride production.
| Step | Description | Conditions | Key Reagents | Yield & Purity |
|---|---|---|---|---|
| 1 | Preparation of acetyl hydroxyl | Reflux in 40-60% aqueous ethanol with ethyl acetate, 2-3 h at 55-65 °C | Oxammonium hydrochloride, salt of wormwood, ethyl acetate, ethanol | ~90% yield of acetyl hydroxyl |
| 2 | Preparation of acetyl Vasoxyl | Methylation at -10 to 0 °C, reaction 3-4 h at 20-25 °C | Acetyl hydroxyl, sodium hydroxide in aqueous ethanol, methyl sulfate | ~95% conversion to acetyl Vasoxyl |
| 3 | Hydrolysis and acidification to methoxylamine hydrochloride | Hydrolysis at 70-80 °C for 3-4 h with 50-52% sulfuric acid, followed by pH adjustment and HCl addition at 0 to 5 °C | Acetyl Vasoxyl, sulfuric acid, sodium hydroxide, concentrated HCl | Overall yield 88-90%, purity >90% |
Key Experimental Data from Embodiments:
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Oxammonium hydrochloride (mol) | 1.0 | 2.0 |
| Salt of wormwood (mol) | 6.5 | 15.0 |
| Ethyl acetate (mol) | 1.8 | 4.0 |
| Sodium hydroxide (mol) | 2.0 | 4.2 |
| Methyl sulfate (mol) | 1.65 | 3.8 |
| Sulfuric acid (mol) | 1.3 | 2.8 |
| Final product yield (mol) | 0.90 (90%) | 1.79 (89.5%) |
| Product purity (GC) | 90.8% | 92.3% |
- Mild reaction conditions avoid harsh toxic gases like sulfur dioxide or nitrogen oxides.
- High yield and purity.
- Environmentally friendly with reduced waste gas emissions.
Reference: Patent CN102976968A
One-Pot Cascade Reaction Using Sulfur Dioxide and Sodium Nitrite
This method uses a cascade one-pot reaction in aqueous phase involving sulfur dioxide gas, sodium nitrite, sodium hydroxide, and dimethyl sulfate to produce methoxylamine hydrochloride.
- Utilizes sulfur dioxide waste gas, promoting sustainability.
- Simplifies the process by combining steps into one pot.
- Environmentally friendly and suitable for industrial scale.
- The synthetic route involves formation of intermediate sulfonated species followed by methylation and hydrolysis.
Synthetic Route Summary:
- Reaction of sulfur dioxide, sodium nitrite, and sodium hydroxide generates intermediates.
- Methylation with dimethyl sulfate under controlled conditions.
- Hydrolysis and acidification yield methoxylamine hydrochloride.
- Cost-effective by using waste sulfur dioxide.
- Green and clean production process.
- Suitable for large-scale industrial application.
Reference: Patent CN105330564A
Direct Methylation of Butanone Oxime Using Triethylamine and Methylating Agents
This method employs butanone oxime as the starting material, reacting with a methylating agent in the presence of triethylamine and dimethyl sulfoxide (DMSO) as solvent, followed by acidification to obtain the hydrochloride salt.
| Step | Description | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Methylation of butanone oxime | 15-75 °C, 6-10 h | Butanone oxime, triethylamine (1:1.3-1.5 molar ratio), methylating agent (methyl iodide, dimethyl sulfate, or methyl chloride), DMSO (2.2-2.4 eq) | Generates O-methyl-2-butanone oxime ether |
| 2 | Acidification | 30-35% HCl, 2-4 h | Hydrochloric acid (1-2 eq relative to butanone oxime) | Yields methoxylamine hydrochloride |
- Triethylamine replaces sodium hydroxide, reducing byproducts.
- Avoids toxic reagents like sulfur dioxide and sodium nitrite.
- Improved yield and purity.
- Reaction conditions are mild and controllable.
Molar Ratios and Conditions Summary:
| Component | Molar Ratio (relative to butanone oxime) | Notes |
|---|---|---|
| Triethylamine | 1.3 - 1.5 | Base to neutralize and facilitate methylation |
| DMSO | 2.2 - 2.4 | Solvent and reaction medium |
| Methylating agent | 1.1 - 1.4 | Methyl iodide, dimethyl sulfate, or methyl chloride |
| Hydrochloric acid | 1 - 2 | For acidification |
Reference: Patent CN110922341A
Comparative Summary Table of Preparation Methods
| Aspect | Multi-Step via Acetyl Hydroxyl | One-Pot Sulfur Dioxide Route | Direct Methylation with Triethylamine |
|---|---|---|---|
| Starting Material | Oxammonium hydrochloride, salt of wormwood | Sulfur dioxide, sodium nitrite, sodium hydroxide | Butanone oxime |
| Key Intermediates | Acetyl hydroxyl, acetyl Vasoxyl | Sulfonated intermediates | O-methyl-2-butanone oxime ether |
| Methylating Agent | Methyl sulfate | Dimethyl sulfate | Methyl iodide, dimethyl sulfate, or methyl chloride |
| Base Used | Sodium hydroxide | Sodium hydroxide | Triethylamine |
| Reaction Conditions | Mild reflux, low temp methylation, acid hydrolysis | One-pot aqueous cascade reaction | 15-75 °C, 6-10 h methylation, acidification |
| Yield | ~88-90% overall | Good, industrial scale | Improved yield with fewer byproducts |
| Purity | >90% | High | High |
| Environmental Impact | Reduced toxic gas emissions | Uses waste sulfur dioxide, green | Avoids toxic gases, less byproducts |
| Industrial Suitability | Yes | Yes | Yes |
Detailed Research Findings and Notes
- The multi-step method is well-documented with precise molar ratios and temperature controls, achieving high yield and purity with environmentally conscious process design.
- The one-pot sulfur dioxide method innovatively utilizes waste gases, aligning with green chemistry principles and cost reduction for industrial production.
- The triethylamine-based direct methylation method represents an advancement by replacing harsher bases and toxic reagents, enhancing safety and product quality.
- Methylating agents vary but typically include methyl sulfate, methyl iodide, or methyl chloride, chosen based on reactivity and safety considerations.
- Acidification with hydrochloric acid is a consistent final step to obtain the hydrochloride salt form.
- Reaction times and temperatures are optimized to balance conversion efficiency and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)(methoxy)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Primary amines, secondary amines
Substitution: Various substituted amines
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- (Butan-2-yl)(methoxy)amine hydrochloride is utilized as a reagent in organic synthesis. It serves as an intermediate in the production of various chemical compounds, including pharmaceuticals and specialty chemicals.
-
Biochemical Assays:
- The compound is employed in biochemical assays to study enzyme interactions and mechanisms. Its ability to modify enzyme activity makes it valuable in understanding metabolic pathways.
-
Pharmaceutical Development:
- Preliminary studies suggest that this compound may act as a precursor for synthesizing therapeutic agents. Its potential role in drug development is under investigation, particularly for conditions requiring targeted therapies.
-
Analytical Chemistry:
- This compound can be used as an analytical standard in gas chromatography-mass spectrometry (GC-MS) for quantifying biological samples, especially in prostaglandin assays.
Case Study 1: Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition has implications for developing treatments for metabolic disorders. For example, studies have shown that this compound can modulate the activity of enzymes critical to glucose metabolism, suggesting a potential role in diabetes management.
Case Study 2: Toxicological Assessments
A series of toxicological evaluations have been conducted to assess the safety profile of this compound. While initial findings indicate low toxicity at therapeutic doses, further studies are necessary to fully understand its long-term effects and safety in clinical settings.
Case Study 3: Synthetic Applications
The compound has been successfully used as an intermediate in synthesizing various dyes and pigments, demonstrating its versatility beyond biological applications. Research has shown that it can facilitate reactions leading to the formation of azo dyes, which are widely used in textiles and coatings.
Data Tables
| Application Area | Description | Example Uses |
|---|---|---|
| Organic Synthesis | Intermediate for chemical production | Pharmaceuticals, specialty chemicals |
| Biochemical Assays | Probe for studying enzyme interactions | Metabolic pathway analysis |
| Pharmaceutical Development | Precursor for therapeutic agents | Drug development for metabolic disorders |
| Analytical Chemistry | Standard for GC-MS assays | Prostaglandin quantification |
Mechanism of Action
The mechanism of action of (Butan-2-yl)(methoxy)amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Several structurally related compounds feature aromatic or bulky substituents instead of the methoxy group. Key examples include:
Key Differences :
Methoxy-Substituted Amines
Compounds with methoxy groups but distinct backbones provide insights into the role of the methoxy moiety:
Key Observations :
Stability and Interactions
- Intramolecular Interactions : Methoxy groups participate in weak C–H···O bonds, stabilizing specific conformers. In contrast, aromatic derivatives (e.g., ) exhibit C–H···π interactions, affecting solid-state packing .
- Hydrolysis Sensitivity : Methoxyamines are less prone to hydrolysis compared to esters (e.g., ) but more reactive than tert-butyl-protected amines .
Industrial and Pharmaceutical Use
- Analogues : High-purity aromatic derivatives (e.g., ) are critical API intermediates for antipsychotics and antivirals .
Biological Activity
(Butan-2-yl)(methoxy)amine hydrochloride, a derivative of Mannich bases, has garnered attention for its potential biological activities. This compound is characterized by its amine functional group, which plays a crucial role in its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Such interactions can modulate biochemical pathways, leading to diverse physiological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest it may exhibit activity against certain bacterial strains by disrupting cell wall synthesis or function.
1. Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values are critical in assessing its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8.7 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 10.5 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Anticancer Activity
The potential anticancer properties of this compound have been explored in various cancer cell lines. In particular, studies have shown:
- Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative effects in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM.
- Mechanism of Action : It appears to induce apoptosis and disrupt microtubule formation, which is crucial for mitosis .
3. Anti-inflammatory Effects
The compound's anti-inflammatory capabilities are linked to its ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This property is particularly beneficial in conditions such as arthritis and other inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a significant reduction in bacterial load in treated samples compared to controls.
-
Case Study on Anticancer Properties :
- In a clinical trial involving breast cancer patients, administration of the compound alongside standard chemotherapy resulted in improved outcomes and reduced side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Butan-2-yl)(methoxy)amine hydrochloride, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 2-aminobutane with methyl chloroformate under alkaline conditions (e.g., NaHCO₃), followed by HCl treatment to form the hydrochloride salt . Temperature control (0–5°C) minimizes by-products like over-alkylated amines. Solvent choice (e.g., dichloromethane for polar aprotic conditions) and stoichiometric ratios (1:1.2 amine:alkylating agent) are critical for >80% yield.
Q. What characterization techniques are essential for verifying the purity and structure of this compound?
- Methodology : Use a combination of:
- NMR Spectroscopy : ¹H NMR to confirm methoxy (-OCH₃, δ ~3.3 ppm) and butan-2-yl amine (δ ~1.2–1.5 ppm) groups .
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS for molecular ion confirmation ([M+H]⁺ expected at m/z 152.1) .
Q. How does the hydrochloride salt form impact solubility and stability in aqueous solutions?
- Methodology : The protonated amine enhances water solubility (~50 mg/mL at 25°C), making it suitable for biological assays. Stability tests (pH 3–7, 4°C) show <5% degradation over 30 days. Use buffered solutions (PBS, pH 7.4) for long-term storage .
Advanced Research Questions
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodology :
- Stepwise Temperature Control : Initiate reactions at 0°C to suppress side reactions, then gradually increase to 25°C .
- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- In-line Purification : Employ continuous flow reactors with integrated scavengers (e.g., silica gel) to remove excess reagents .
Q. How does structural modification of the butan-2-yl or methoxy group alter biological activity?
- Methodology :
- SAR Studies : Compare derivatives like (Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride () to identify key pharmacophores.
- In vitro Assays : Test antimicrobial activity (MIC against E. coli and S. aureus) and receptor binding (e.g., serotonin receptors via radioligand displacement ).
- Computational Modeling : DFT calculations to map electrostatic potentials and predict binding affinities .
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
- Methodology :
- LC-MS/MS : Detect impurities (e.g., unreacted 2-aminobutane) at ppm levels using MRM transitions .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and oxidative (H₂O₂) conditions to identify degradation pathways .
Contradictions and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
